N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(p-tolyl)oxalamide
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Overview
Description
N1-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-N2-(p-tolyl)oxalamide is a useful research compound. Its molecular formula is C23H23N3O3 and its molecular weight is 389.455. The purity is usually 95%.
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Scientific Research Applications
Bioactive Furanyl-Substituted Compounds
Research into furanyl- or thienyl-substituted nucleobases, nucleosides, and their analogues showcases the significance of furan derivatives in medicinal chemistry. These compounds, including those with furan-2-yl substituents, exhibit diverse biological activities such as antiviral, antitumor, antimycobacterial, and antiparkinsonian effects. Modifications of lead compound structures aim to optimize activity and selectivity, demonstrating the potential of furan derivatives in drug design and development (Ostrowski, 2022).
Biocatalytic Valorization of Furans
The inherent instability of furans like furfural presents challenges for synthetic modifications, yet their high functionality and versatility as building blocks are recognized. Biocatalysis emerges as a promising alternative for the valorization of furans, given the high selectivity of enzymes and mild reaction conditions. This approach includes biodetoxification, selective syntheses, and solvent-free esterifications, indicating potential industrial applications for furan derivatives (Domínguez de María & Guajardo, 2017).
Furan Derivatives in Sustainable Chemistry
5-Hydroxymethylfurfural (HMF) and its derivatives, produced from plant biomass, are explored for their potential as alternative feedstocks in the chemical industry. This research reviews advances in the synthesis of HMF and its application in producing polymers, functional materials, fuels, and other chemicals, showcasing the role of furan derivatives in the development of sustainable materials and energy sources (Chernyshev, Kravchenko, & Ananikov, 2017).
Mechanism of Action
Target of action
Indole derivatives have been found to bind with high affinity to multiple receptors . These targets can vary widely depending on the specific structure and functional groups present in the indole derivative.
Mode of action
The interaction of indole derivatives with their targets often involves the formation of non-covalent bonds, such as hydrogen bonds and van der Waals interactions. This can lead to changes in the conformation and activity of the target protein .
Biochemical pathways
Indole derivatives can affect a variety of biochemical pathways. For example, some indole derivatives have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of indole derivatives can vary widely depending on their specific structure. Factors such as solubility, stability, and the presence of functional groups can influence these properties .
Result of action
The molecular and cellular effects of indole derivatives can include changes in gene expression, enzyme activity, and cell signaling pathways. These changes can lead to various physiological effects, depending on the specific targets and pathways involved .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of indole derivatives .
Properties
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-N'-(4-methylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3/c1-16-8-10-18(11-9-16)25-23(28)22(27)24-15-20(21-7-4-14-29-21)26-13-12-17-5-2-3-6-19(17)26/h2-11,14,20H,12-13,15H2,1H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUXDSBHZNIWYCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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